
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine is a chemical compound with the molecular formula C7H5ClF2N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethanol in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like sulfuric acid or nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: 6-Chloro-2-(2,2-difluoroethoxy)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2,2-difluoroethoxy)-3-iodopyridine: Similar structure but with an iodine atom instead of a nitro group.
6-Chloro-2-(2,2-difluoroethoxy)-3-pyridinamine: Contains an amino group instead of a nitro group.
Uniqueness
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and difluoroethoxy groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H5ClF2N2O3 |
|---|---|
Molecular Weight |
238.57 g/mol |
IUPAC Name |
6-chloro-2-(2,2-difluoroethoxy)-3-nitropyridine |
InChI |
InChI=1S/C7H5ClF2N2O3/c8-5-2-1-4(12(13)14)7(11-5)15-3-6(9)10/h1-2,6H,3H2 |
InChI Key |
SBXNAMLPWAJSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])OCC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


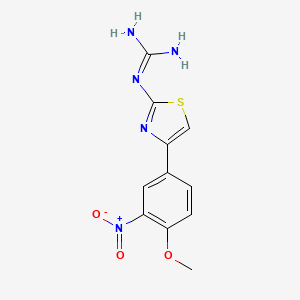
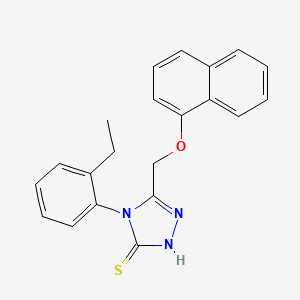
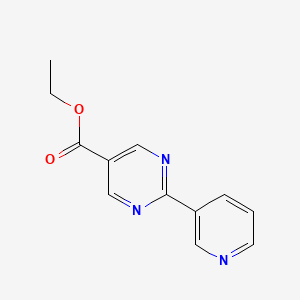

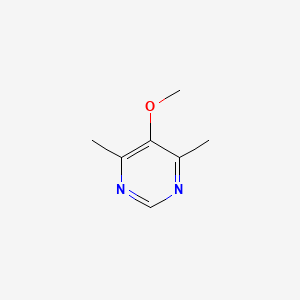
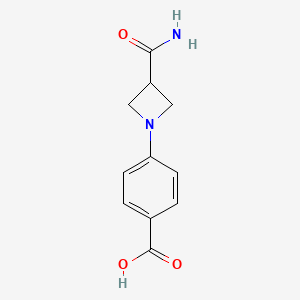
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
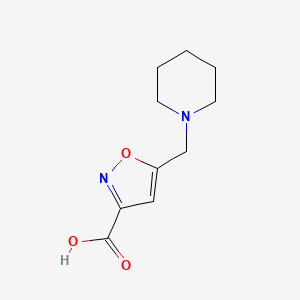

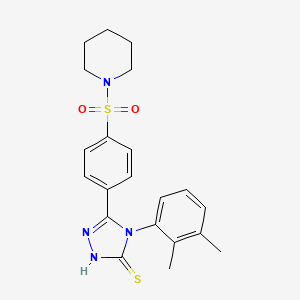

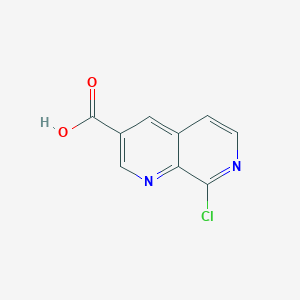
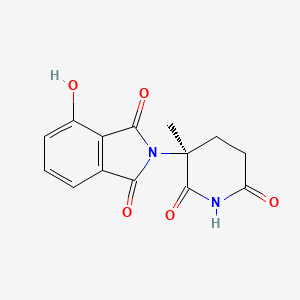
![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
